N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide
Description
N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline moiety, which is known for its diverse biological activities, and a hydroxyphenyl group, which contributes to its reactivity and potential therapeutic properties.
Properties
IUPAC Name |
N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-12-16(9-13-5-7-17(24)8-6-13)21-19(25)11-15-10-14-3-1-2-4-18(14)22-20(15)26/h1-8,10,16,23-24H,9,11-12H2,(H,21,25)(H,22,26)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWBRGOXUBPXHU-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)NC(CC3=CC=C(C=C3)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)N[C@@H](CC3=CC=C(C=C3)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the hydroxyphenyl group and the acetamide linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield quinoline ketones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives.
Scientific Research Applications
N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive quinoline and hydroxyphenyl groups.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens, while the hydroxyphenyl group can modulate enzyme activity and signaling pathways. These interactions contribute to the compound’s biological effects and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-(2-oxo-1H-quinolin-3-yl)acetamide is unique due to its combination of a quinoline core and a hydroxyphenyl group, which endows it with distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
